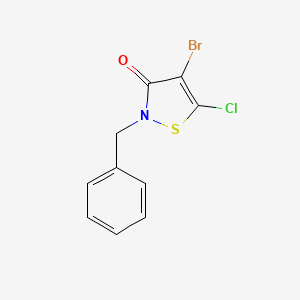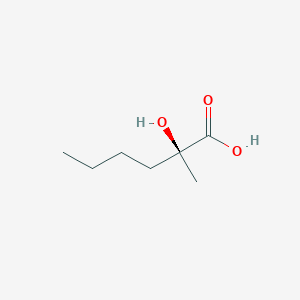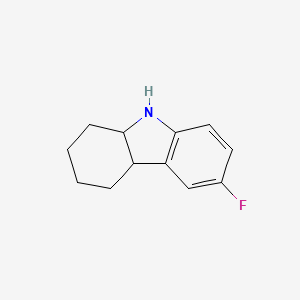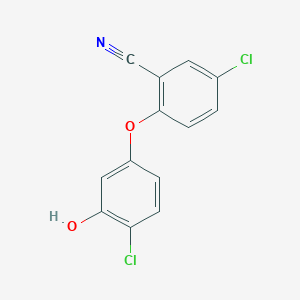
2-Benzyl-4-bromo-5-chloro-1,2-thiazol-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzyl-4-bromo-5-chloro-1,2-thiazol-3(2H)-one is a heterocyclic compound containing a thiazole ring substituted with benzyl, bromo, and chloro groups. Compounds with such structures are often studied for their potential biological activities and applications in various fields of chemistry and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-4-bromo-5-chloro-1,2-thiazol-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. For example, a common route might involve the reaction of a benzyl-substituted thioamide with a brominating agent and a chlorinating agent in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-Benzyl-4-bromo-5-chloro-1,2-thiazol-3(2H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo and chloro groups can be substituted with other nucleophiles.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The benzyl group can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions might yield derivatives with different functional groups replacing the bromo or chloro groups.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a lead compound for drug development.
Industry: Used in the synthesis of materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Benzyl-4-bromo-5-chloro-1,2-thiazol-3(2H)-one depends on its specific interactions with molecular targets. For example, it might inhibit enzymes or interact with cellular receptors, leading to specific biological effects. The exact pathways involved would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Benzyl-4-bromo-1,2-thiazol-3(2H)-one
- 2-Benzyl-5-chloro-1,2-thiazol-3(2H)-one
- 4-Bromo-5-chloro-1,2-thiazol-3(2H)-one
Uniqueness
The unique combination of benzyl, bromo, and chloro substituents in 2-Benzyl-4-bromo-5-chloro-1,2-thiazol-3(2H)-one might confer specific properties that are not present in similar compounds. This could include unique reactivity or specific biological activities.
Propriétés
Numéro CAS |
73227-16-4 |
|---|---|
Formule moléculaire |
C10H7BrClNOS |
Poids moléculaire |
304.59 g/mol |
Nom IUPAC |
2-benzyl-4-bromo-5-chloro-1,2-thiazol-3-one |
InChI |
InChI=1S/C10H7BrClNOS/c11-8-9(12)15-13(10(8)14)6-7-4-2-1-3-5-7/h1-5H,6H2 |
Clé InChI |
FIWQOOGTAXWVKK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN2C(=O)C(=C(S2)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[2-(2-Methoxyethoxy)ethoxy]methyl}benzene](/img/structure/B14466371.png)
![barium(2+);4-[(5-chloro-4-methyl-2-sulfonatophenyl)diazenyl]-3-hydroxynaphthalene-2,7-disulfonate](/img/structure/B14466389.png)
![2-Naphthalenesulfonic acid, 4-hydroxy-3-[(4-methoxy-2-sulfophenyl)azo]-6-[methyl[[2-(sulfooxy)ethyl]sulfonyl]amino]-](/img/structure/B14466394.png)
![1-Docosanone, 1-[2,3,4(or 3,4,5)-trihydroxyphenyl]-](/img/structure/B14466395.png)






![4-[2-(6-Nitro-1,3-benzothiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14466430.png)



